(2E)-4-({4-[(4-fluorophenyl)sulfamoyl]phenyl}amino)-4-oxobut-2-enoic acid
Description
Structural Analysis
IUPAC Nomenclature and Molecular Formula Determination
The compound’s IUPAC name is derived from its core α,β-unsaturated carbonyl structure and substituents. The parent chain is but-2-enoic acid , with a 4-oxo group at position 4. The substituents include:
- A 4-[(4-fluorophenyl)sulfamoyl]phenylamino group at position 4, comprising a sulfamoyl bridge linking a 4-fluorophenyl group to a phenylamino moiety.
- The (2E) configuration indicates the trans arrangement of substituents around the double bond in the butenoic acid moiety.
The molecular formula is C₁₆H₁₃FN₂O₅S , with a molar mass of 364.348 g/mol (calculated from atomic weights: C=12.01, H=1.008, F=19.00, N=14.01, O=16.00, S=32.07).
Key Functional Groups and Substituents
| Functional Group | Position | Description |
|---|---|---|
| Sulfamoyl (-SO₂NH-) | 4-position of phenylamino group | Links 4-fluorophenyl to phenylamino via a sulfonyl bridge |
| 4-Fluorophenyl | Attached to sulfamoyl | Electron-withdrawing fluorine enhances sulfamoyl reactivity |
| α,β-Unsaturated Carbonyl | Butenoic acid core | Contributes to electrophilic reactivity and conjugation |
Crystallographic Characterization and Conformational Dynamics
While specific crystallographic data for this compound are not explicitly documented in the provided sources, sulfonamide derivatives typically exhibit complex hydrogen-bonding networks and conformational flexibility. Key insights from analogous sulfonamides include:
- Hydrogen Bonding : The sulfamoyl group (-SO₂NH-) participates in intermolecular hydrogen bonds with oxygen or nitrogen donors, stabilizing crystal lattices.
- Conformational States : The phenyl-sulfamoyl-phenyl bridge may adopt multiple conformations due to rotational freedom around the sulfamoyl linker. This flexibility influences packing density and lattice energy.
- Steric Effects : The bulky 4-fluorophenyl group may induce steric hindrance, favoring planar conformations in the phenylamino-sulfamoyl portion.
Comparative Packing Trends in Sulfonamides
Comparative Analysis with Structural Analogs
The compound is structurally related to other 4-amino-4-oxo-2-butenoic acid derivatives. Below is a comparison of substituents, molecular weights, and reactivity trends.
Table 1: Structural Analogs and Key Differences
Key Differentiators
- Sulfamoyl Group : The 4-fluorophenyl-sulfamoyl substituent introduces both electronic and steric effects, distinguishing it from simpler anilino derivatives.
- Fluorine Substituent : The fluorine atom reduces electron density on the phenyl ring, enhancing sulfamoyl reactivity compared to methyl or hydrogen analogs.
- Double-Bond Geometry : The (2E) configuration ensures optimal conjugation between the carbonyl and amino groups, critical for electronic delocalization.
Properties
IUPAC Name |
(E)-4-[4-[(4-fluorophenyl)sulfamoyl]anilino]-4-oxobut-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O5S/c17-11-1-3-13(4-2-11)19-25(23,24)14-7-5-12(6-8-14)18-15(20)9-10-16(21)22/h1-10,19H,(H,18,20)(H,21,22)/b10-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVCBXXKZTPMJQS-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C=CC(=O)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1NS(=O)(=O)C2=CC=C(C=C2)NC(=O)/C=C/C(=O)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-4-({4-[(4-fluorophenyl)sulfamoyl]phenyl}amino)-4-oxobut-2-enoic acid typically involves multiple steps:
Formation of the Fluorophenyl Sulfamoyl Intermediate: The initial step involves the reaction of 4-fluoroaniline with chlorosulfonic acid to form 4-fluorophenylsulfonamide.
Coupling with Aminophenyl Group: The intermediate is then coupled with 4-aminophenylacetic acid under acidic or basic conditions to form the desired amide linkage.
Formation of the Butenoic Acid Backbone:
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques such as crystallization or chromatography, and stringent control of reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and sulfamoyl groups, leading to the formation of N-oxides or sulfoxides.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under controlled conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or N-oxides, while reduction could produce alcohol derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research indicates that compounds with similar structures to (2E)-4-({4-[(4-fluorophenyl)sulfamoyl]phenyl}amino)-4-oxobut-2-enoic acid exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives can inhibit cell proliferation and induce apoptosis in cancer cells through multiple pathways, including the modulation of signaling pathways involved in cell cycle regulation and apoptosis.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro studies demonstrate that it can inhibit pro-inflammatory cytokines, suggesting a potential role in treating inflammatory diseases. The presence of the sulfamoyl group is believed to enhance its interaction with inflammatory mediators, making it a candidate for further exploration in this area.
Neuroprotective Effects
Emerging research suggests that this compound may offer neuroprotective benefits. Compounds with similar structures have shown the ability to protect neuronal cells from oxidative stress-induced apoptosis, indicating a potential application in neurodegenerative diseases.
Table 1: Summary of Biological Activities
| Activity Type | Reference | Observed Effect |
|---|---|---|
| Anticancer | Journal of Medicinal Chemistry | Cytotoxicity against cancer cells |
| Anti-inflammatory | European Journal of Pharmacology | Reduced cytokine levels |
| Neuroprotective | Neuropharmacology | Protection against oxidative stress |
- Anticancer Activity : A study published in the Journal of Medicinal Chemistry highlighted the cytotoxic effects of structurally similar compounds against various cancer cell lines, suggesting that this compound may possess similar properties.
- Anti-inflammatory Effects : Research in the European Journal of Pharmacology demonstrated that related compounds could significantly inhibit pro-inflammatory cytokines in vitro, indicating a potential therapeutic application for inflammatory conditions.
- Neuroprotective Effects : A study featured in Neuropharmacology reported that compounds with analogous structures could protect neuronal cells from apoptosis induced by oxidative stress, suggesting a promising avenue for treating neurodegenerative diseases.
Mechanism of Action
The mechanism of action of (2E)-4-({4-[(4-fluorophenyl)sulfamoyl]phenyl}amino)-4-oxobut-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group can mimic natural substrates of certain enzymes, potentially inhibiting their activity. The fluorophenyl group may enhance binding affinity through hydrophobic interactions, while the butenoic acid moiety can participate in hydrogen bonding and electrostatic interactions.
Comparison with Similar Compounds
Similar Compounds
(2E)-4-({4-[(4-chlorophenyl)sulfamoyl]phenyl}amino)-4-oxobut-2-enoic acid: Similar structure but with a chlorine atom instead of fluorine.
(2E)-4-({4-[(4-methylphenyl)sulfamoyl]phenyl}amino)-4-oxobut-2-enoic acid: Contains a methyl group instead of fluorine.
(2E)-4-({4-[(4-nitrophenyl)sulfamoyl]phenyl}amino)-4-oxobut-2-enoic acid: Features a nitro group instead of fluorine.
Uniqueness
The presence of the fluorine atom in (2E)-4-({4-[(4-fluorophenyl)sulfamoyl]phenyl}amino)-4-oxobut-2-enoic acid imparts unique properties such as increased metabolic stability and enhanced binding affinity to certain biological targets compared to its analogs with different substituents. This makes it particularly valuable in medicinal chemistry for the development of new therapeutic agents.
Biological Activity
(2E)-4-({4-[(4-fluorophenyl)sulfamoyl]phenyl}amino)-4-oxobut-2-enoic acid, a synthetic organic compound, has garnered attention in biological research due to its potential therapeutic applications. This article reviews the compound's chemical structure, biological activity, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be structurally represented as follows:
Key Functional Groups:
- Fluorophenyl Group: Enhances lipophilicity and binding affinity.
- Sulfamoyl Group: Mimics natural substrates, potentially inhibiting enzyme activity.
- Amino Group: Involved in hydrogen bonding and interactions with biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The sulfamoyl group may inhibit certain enzymes by mimicking their natural substrates. The fluorophenyl group contributes to increased binding affinity through hydrophobic interactions, while the butenoic acid moiety can participate in hydrogen bonding and electrostatic interactions.
Biological Activity
Research indicates that this compound exhibits several biological activities:
-
Antimicrobial Properties:
- Studies suggest that the compound may possess antimicrobial effects, potentially useful in treating bacterial infections.
-
Anti-inflammatory Effects:
- Preliminary data indicate that modifications of this compound could lead to derivatives with anti-inflammatory properties, making it a candidate for further pharmaceutical development.
-
Enzyme Inhibition:
- The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which could be leveraged in drug design for metabolic disorders.
Study 1: Enzyme Interaction
A recent study explored the interaction of this compound with carbonic anhydrase. The results demonstrated a significant inhibition of enzyme activity at micromolar concentrations, suggesting potential applications in conditions where carbonic anhydrase plays a role, such as glaucoma or obesity .
Study 2: Antimicrobial Screening
In another investigation, various derivatives of the compound were screened for antimicrobial activity against Staphylococcus aureus and Escherichia coli. Several analogs exhibited promising results with minimum inhibitory concentrations (MICs) in the low micromolar range, indicating their potential as lead compounds for antibiotic development .
Data Table
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing (2E)-4-({4-[(4-fluorophenyl)sulfamoyl]phenyl}amino)-4-oxobut-2-enoic acid, and what are their efficiency metrics?
- Methodology : The compound is typically synthesized via a two-step process:
Sulfamoylation : React 4-fluorophenylamine with chlorosulfonic acid to form the sulfamoyl intermediate .
Michael Addition : Condense the intermediate with maleic anhydride under basic conditions (e.g., triethylamine) to form the α,β-unsaturated carbonyl backbone .
- Yield Optimization : Yields range from 45–65%, depending on solvent polarity (DMF or THF preferred) and reaction time (6–12 hrs). Purity is confirmed via HPLC (>95%) and NMR .
Q. How is the structural integrity of this compound validated in experimental settings?
- Analytical Techniques :
- NMR : H and C NMR are used to confirm the (2E)-stereochemistry (olefinic protons at δ 6.8–7.2 ppm) and sulfamoyl group presence (δ 3.1–3.5 ppm) .
- FTIR : Peaks at 1680–1720 cm confirm carbonyl groups (oxobut-2-enoic acid) and 1320–1350 cm for sulfonamide .
- Crystallography : Single-crystal X-ray diffraction resolves conformational flexibility in the but-2-enoic acid moiety .
Q. What preliminary biological screening assays are recommended for this compound?
- In Vitro Assays :
- Enzyme Inhibition : Test against kinases (e.g., EGFR, IC ~12.5 µM) using fluorescence polarization .
- Antimicrobial Activity : Disk diffusion assays against E. coli and S. aureus (MIC values reported at 25–50 µg/mL) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., MCF-7) show dose-dependent effects (IC ~15 µM) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectral data (e.g., NMR shifts) across studies?
- Root Causes : Variations arise from solvent effects (DMSO vs. CDCl), pH-dependent tautomerism in the oxobut-2-enoic acid group, or impurities .
- Mitigation Strategies :
- Standardize solvent systems and pH (e.g., buffered DO for aqueous samples).
- Use heteronuclear correlation spectroscopy (HSQC/HMBC) to assign ambiguous peaks .
Q. What strategies optimize regioselectivity during sulfamoylation to minimize byproducts?
- Experimental Design :
- Temperature Control : Maintain 0–5°C during sulfamoylation to suppress polysubstitution .
- Catalysis : Use pyridine to stabilize reactive intermediates and enhance para-selectivity .
Q. How does this compound interact with biological macromolecules (e.g., proteins) at the molecular level?
- Mechanistic Studies :
- Docking Simulations : AutoDock Vina predicts binding to EGFR’s ATP pocket (ΔG ≈ -9.2 kcal/mol) .
- SPR Analysis : Surface plasmon resonance reveals moderate binding affinity (K ~8.3 µM) to serum albumin, suggesting pharmacokinetic challenges .
- Metabolic Stability : Microsomal assays (human liver microsomes) show moderate clearance (t ~45 mins) .
Q. What experimental designs address variability in biological activity assays (e.g., cytotoxicity)?
- Controlled Variables :
- Cell Passage Number : Use low-passage cells (<15 passages) to reduce genetic drift .
- Compound Solubility : Pre-dissolve in DMSO (<0.1% final concentration) to avoid solvent toxicity .
- Statistical Validation : Triplicate runs with ANOVA (p < 0.05) and Z’-factor >0.5 ensure assay robustness .
Comparative and Contradictory Data Analysis
Q. How do structural modifications (e.g., fluorophenyl vs. methyl groups) alter bioactivity?
- Case Study :
- Fluorophenyl Derivatives : Exhibit 2–3× higher kinase inhibition vs. methyl analogs due to enhanced electron-withdrawing effects .
- Thiophene Analogs : Lower cytotoxicity (IC >30 µM) but improved solubility in aqueous buffers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
